molecular formula C12H14N2OS B2724084 N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide CAS No. 461410-06-0

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide

Cat. No.: B2724084
CAS No.: 461410-06-0
M. Wt: 234.32
InChI Key: XATBASQWSHVDME-UHFFFAOYSA-N
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Description

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide is an organic compound that belongs to the class of thiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide typically involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide in a solvent like dimethylformamide (DMF) . This reaction forms an intermediate that undergoes further cyclization to yield the desired thiophene derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted amides or esters.

Scientific Research Applications

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . The thiophene ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide is unique due to its specific combination of a cyano group and a thiophene ring, which imparts distinct chemical reactivity and biological activity. The presence of the cyano group allows for versatile chemical modifications, while the thiophene ring provides stability and electronic properties that are valuable in various applications.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-4-11(15)14-12-9(7-13)8-5-3-6-10(8)16-12/h2-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATBASQWSHVDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C2=C(S1)CCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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